N,N-diethyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a quinoline backbone
Preparation Methods
The synthesis of N3,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with quinoline derivatives under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~3~,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N3,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other quinoline derivatives, N3,N~3~-DIETHYL-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific substituents and structural features. Similar compounds include:
Quinoline: The parent compound with a simpler structure.
Tetrahydroquinoline: A reduced form of quinoline.
Quinoline N-oxides: Oxidized derivatives of quinoline. These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N,N-diethyl-7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-5-23(6-2)20(26)17-12-16-18(13-22(3,4)14-19(16)25)24(21(17)27)15-10-8-7-9-11-15/h7-12H,5-6,13-14H2,1-4H3 |
InChI Key |
CHXIDOPIWUSKAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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